4-Azidoazepane
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Overview
Description
4-Azidoazepane is an organic compound that belongs to the class of azides, which are characterized by the presence of the azido group (-N₃). This compound is notable for its unique structure, which includes a seven-membered ring with an azido group attached to one of the carbon atoms. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidoazepane typically involves the azidation of azepane derivatives. One common method is the nucleophilic substitution reaction where an appropriate azepane derivative is treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. The use of recyclable catalysts and environmentally benign solvents is also emphasized to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Azidoazepane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups on the azepane ring.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate).
Major Products Formed:
Substitution: Formation of azido-substituted azepane derivatives.
Reduction: Formation of amine-substituted azepane derivatives.
Cycloaddition: Formation of triazole-substituted azepane derivatives.
Scientific Research Applications
4-Azidoazepane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azidoazepane largely depends on the specific chemical reactions it undergoes. In click chemistry, for example, the azido group reacts with alkynes to form triazoles through a [3+2] cycloaddition reaction. This reaction is highly specific and efficient, making it useful for labeling and tracking molecules in complex biological systems . The azido group can also be reduced to an amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
4-Azido-1,4-diazepane: Similar structure but with an additional nitrogen atom in the ring.
4-Azido-1,4-oxazepane: Contains an oxygen atom in the ring instead of a nitrogen atom.
4-Azido-1,4-thiazepane: Contains a sulfur atom in the ring instead of a nitrogen atom.
Uniqueness: 4-Azidoazepane is unique due to its seven-membered ring structure with an azido group, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions, including click chemistry, makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-azidoazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c7-10-9-6-2-1-4-8-5-3-6/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVZNVMGMGUBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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